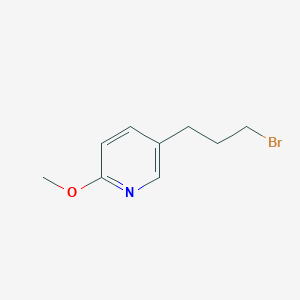

5-(3-Bromopropyl)-2-methoxypyridine

Description

Contextualization within Pyridine (B92270) Chemistry

The chemistry of pyridine and its derivatives is a rich and expansive field, driven by the unique electronic properties of the pyridine ring. The nitrogen atom imparts a degree of electron-deficiency to the ring carbons, influencing their reactivity in various chemical transformations. Substituted pyridines, in particular, offer a modular approach to fine-tuning the steric and electronic properties of molecules, a critical aspect in the design of new drugs and functional materials. researchgate.netnih.govnih.govrsc.org

5-(3-Bromopropyl)-2-methoxypyridine is a prime example of a disubstituted pyridine, where the substituents are strategically positioned to offer distinct points of chemical reactivity. The 2-methoxy group is an electron-donating group, which can influence the aromatic ring's reactivity and also serve as a handle for further chemical modification. The 5-(3-bromopropyl) group, on the other hand, introduces a reactive alkyl halide functionality, making it an excellent electrophile for a wide range of nucleophilic substitution reactions. This dual functionality is a key reason for its utility in synthetic chemistry. The strategic placement of these groups on the pyridine ring allows for selective and controlled modifications, making it a valuable tool for medicinal chemists and synthetic organic chemists. nih.govresearchgate.net

Significance as a Synthetic Intermediate in Organic Synthesis

The primary significance of this compound lies in its role as a versatile synthetic intermediate. The presence of the bromoalkyl chain allows for the facile introduction of the 2-methoxypyridin-5-yl)propyl moiety into a larger molecular framework. This is typically achieved through nucleophilic substitution reactions where the bromine atom is displaced by a variety of nucleophiles, such as amines, thiols, and carbanions.

This reactivity is central to its use in the construction of more complex molecules with potential biological activity. For instance, the linkage of this pyridine-containing fragment to other heterocyclic systems or pharmacophores can lead to the generation of novel chemical entities for drug discovery programs. The methoxy (B1213986) group can also be a site for further chemical manipulation, such as demethylation to the corresponding pyridone, which can open up new avenues for derivatization.

The utility of this compound is exemplified in the synthesis of various bioactive molecules. While specific, publicly available examples detailing the direct use of this compound are not extensively documented in mainstream journals, the well-established reactivity of the bromopropyl group makes its application in the synthesis of a wide array of compounds highly probable. The general strategy involves using this compound to connect the pyridine core to other molecular fragments, thereby creating a diverse library of compounds for screening and optimization.

Overview of Research Trajectories

The research involving this compound is intrinsically linked to the broader trends in medicinal chemistry and organic synthesis. The development and utilization of such bifunctional building blocks are driven by the continuous demand for novel molecules with specific biological targets. The trajectory of research involving this compound and its analogs can be seen as part of the larger effort to explore the chemical space around the pyridine scaffold, which has proven to be a "privileged" structure in drug discovery. rsc.org

Early research in pyridine chemistry focused on understanding the fundamental reactivity of the ring system. This foundational knowledge paved the way for the development of more complex and functionalized pyridine derivatives. The emergence of combinatorial chemistry and high-throughput screening in the pharmaceutical industry further accelerated the demand for versatile building blocks like this compound. These methodologies rely on the availability of a diverse set of reactive intermediates to rapidly generate large libraries of compounds for biological evaluation.

Current and future research is likely to focus on the application of this intermediate in the synthesis of targeted therapeutics. As our understanding of disease pathways becomes more sophisticated, the need for precisely designed molecules that can interact with specific biological targets increases. The ability to use this compound to systematically modify lead compounds and explore structure-activity relationships will continue to make it a valuable tool for medicinal chemists. Furthermore, the development of new synthetic methodologies that utilize such building blocks in more efficient and sustainable ways is an ongoing area of research.

| Property | Value |

| Chemical Formula | C9H12BrNO |

| Molecular Weight | 230.10 g/mol |

| CAS Number | 160195-63-5 |

| Appearance | Not available |

| Boiling Point | Not available |

| Melting Point | Not available |

| Density | Not available |

Properties

Molecular Formula |

C9H12BrNO |

|---|---|

Molecular Weight |

230.10 g/mol |

IUPAC Name |

5-(3-bromopropyl)-2-methoxypyridine |

InChI |

InChI=1S/C9H12BrNO/c1-12-9-5-4-8(7-11-9)3-2-6-10/h4-5,7H,2-3,6H2,1H3 |

InChI Key |

LZXXQVYNQJMFOM-UHFFFAOYSA-N |

Canonical SMILES |

COC1=NC=C(C=C1)CCCBr |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 5 3 Bromopropyl 2 Methoxypyridine

Precursor Synthesis and Optimization

The foundation of synthesizing 5-(3-Bromopropyl)-2-methoxypyridine lies in the effective preparation and functionalization of its core precursors. This involves strategic synthesis of 2-methoxypyridine (B126380) derivatives and the subsequent introduction of the essential bromopropyl side chain.

Strategies for 2-Methoxypyridine Derivatives

The synthesis of 2-methoxypyridine derivatives is a well-established area of organic chemistry, with several reliable methods available. A common and direct approach involves the nucleophilic substitution of 2-chloropyridine (B119429) with sodium methoxide (B1231860) in refluxing methanol. researchgate.net This method is efficient for creating the basic 2-methoxypyridine scaffold.

More complex substituted 2-methoxypyridines can be prepared through multi-step sequences. For instance, a process starting from 2-chloropyridine can involve a sequence of nitrogen oxidation, etherification, nitration, and subsequent functionalization to yield various substituted 2-alkoxypyridine derivatives. google.com The methoxy (B1213986) group plays a significant role in these syntheses; it mitigates the basicity of the pyridine (B92270) nitrogen through an inductive electron-withdrawing effect, which can be advantageous in preventing unwanted side reactions and often simplifies purification processes. nih.govnih.gov

For the synthesis of the specific precursor needed for this compound, a 5-substituted derivative is required. A key intermediate is 5-bromo-2-methoxypyridine (B44785). This can be synthesized from 5-amino-2-methylpyridine through a Sandmeyer-type reaction involving diazotization followed by bromination. google.com Another route involves the direct bromination of 2-methoxypyridine, although this can sometimes lead to mixtures of isomers requiring careful purification.

| Method | Starting Material | Reagents | Key Features | Reference |

| Nucleophilic Substitution | 2-Chloropyridine | Sodium Methoxide, Methanol | Direct, efficient for unsubstituted core | researchgate.net |

| Multi-step Synthesis | 2-Chloropyridine | Various (e.g., m-CPBA, NaOMe, HNO₃/H₂SO₄) | Access to diverse substitution patterns | google.com |

| Sandmeyer Reaction | 5-Amino-2-methylpyridine | HBr, Br₂, NaNO₂ | Specific for introducing bromine at C5 | google.com |

Introduction of the Bromopropyl Moiety

Once a suitably functionalized 2-methoxypyridine precursor, such as 5-bromo-2-methoxypyridine, is obtained, the next critical step is the introduction of the three-carbon side chain, which is then converted to the bromopropyl group.

A common strategy involves a cross-coupling reaction (discussed in section 2.2.1) to attach a three-carbon chain with a terminal functional group that can be converted to a bromide. For example, 5-bromo-2-methoxypyridine can be coupled with allyl tributyltin or allylboronic acid pinacol (B44631) ester, followed by hydrobromination of the resulting double bond. Alternatively, coupling with a propargyl derivative followed by reduction and bromination offers another pathway.

A more direct approach involves the reaction of a metalated 2-methoxypyridine species with 1,3-dibromopropane (B121459). For example, lithiation of 2-methoxypyridine can generate a nucleophilic species that reacts with 1,3-dibromopropane. However, controlling the regioselectivity of the initial lithiation and preventing double substitution on the dibromopropane (B1216051) can be challenging.

Catalytic Approaches to this compound Synthesis

Catalytic methods, particularly those employing transition metals, offer powerful and versatile tools for the functionalization of pyridine rings, enabling the construction of complex molecules like this compound with high efficiency and selectivity.

Palladium-Catalyzed Cross-Coupling Reactions for Pyridine Functionalization

Palladium catalysis is a cornerstone of modern organic synthesis, and its application to pyridine chemistry is extensive. The Suzuki cross-coupling reaction is a prominent example, enabling the formation of carbon-carbon bonds. In a synthesis relevant to the target molecule, N-[5-bromo-2-methylpyridine-3-yl]acetamide has been successfully coupled with various arylboronic acids using a tetrakis(triphenylphosphine)palladium(0) catalyst. mdpi.com This methodology is directly analogous to a potential synthesis of a precursor to this compound, where 5-bromo-2-methoxypyridine could be coupled with a suitable organoboron reagent, such as (3-hydroxypropyl)boronic acid, followed by bromination of the alcohol.

Direct C-H functionalization represents another advanced palladium-catalyzed strategy. Research has shown that palladium can effectively catalyze the direct arylation of methoxypyridines, forging new C-C bonds without the need for pre-functionalization like halogenation. nih.gov This approach could potentially be adapted to introduce the propyl side chain directly onto the 2-methoxypyridine ring at the 5-position.

| Reaction Type | Pyridine Substrate | Coupling Partner | Catalyst System | Reference |

| Suzuki Coupling | 5-Bromo-2-methylpyridin-3-amine (B1289001) derivative | Arylboronic acid | Pd(PPh₃)₄, K₃PO₄ | mdpi.com |

| Direct Arylation | Methoxypyridine derivative | Vinyl triflate | Palladium catalyst | nih.gov |

Other Transition Metal-Mediated Syntheses

While palladium is widely used, other transition metals such as copper, ruthenium, rhodium, and iridium also serve as effective catalysts for pyridine functionalization. Copper-catalyzed reactions, for instance, are well-documented for the synthesis of various pyridine-containing heterocycles. beilstein-journals.org These reactions often proceed via different mechanisms than palladium-catalyzed processes and can offer complementary reactivity. For example, copper-catalyzed cross-coupling reactions can be employed to couple 5-halo-2-methoxypyridine with organometallic reagents to introduce the desired side chain.

Ruthenium-catalyzed C-H activation is another emerging area that provides novel pathways for functionalization. These methods can offer unique regioselectivity and functional group tolerance, presenting advanced options for constructing the this compound molecule.

Non-Catalytic Synthetic Pathways

Beyond transition metal catalysis, several non-catalytic methods are available for the synthesis and functionalization of the pyridine core. These pathways often rely on the inherent reactivity of the pyridine ring or the use of strong organometallic bases.

One powerful strategy is the deprotometalation of substituted pyridines. acs.org Using strong, non-nucleophilic bases, such as lithium amides (e.g., LDA) or magnesium-based reagents, a proton can be selectively removed from the pyridine ring. For 2-methoxypyridine, deprotonation often occurs at the C6 or C3 position. The resulting organometallic intermediate is a potent nucleophile that can react with an electrophile like 1,3-dibromopropane to form the desired C-C bond. Careful control of reaction conditions is necessary to achieve the desired regioselectivity.

Furthermore, recent advancements have demonstrated that radical coupling reactions can proceed without a transition metal catalyst. For example, purple light can promote a single electron transfer from a Grignard reagent to a bromopyridine, initiating a radical coupling process to form a new C-C bond. organic-chemistry.org This light-promoted, metal-free approach offers a more sustainable alternative for the alkylation of bromopyridine precursors.

The Chichibabin reaction, a classic method for the direct amination of pyridines using sodium amide, exemplifies a nucleophilic aromatic substitution that does not require a catalyst, highlighting the intrinsic reactivity of the pyridine ring that can be exploited in synthesis. wikipedia.org

Chemo- and Regioselective Synthesis Considerations

Achieving chemo- and regioselectivity is paramount in the synthesis of this compound to avoid the formation of undesired isomers and byproducts. The pyridine ring, with its inherent electronic properties, presents a unique challenge for selective functionalization. The nitrogen atom deactivates the ring towards electrophilic substitution, particularly at the 2-, 4-, and 6-positions. However, the methoxy group at the 2-position and the bromine at the 5-position in precursors like 5-bromo-2-methoxypyridine significantly influence the regiochemical outcome of subsequent reactions.

A primary strategy for the regioselective introduction of the 3-bromopropyl group at the 5-position involves metal-catalyzed cross-coupling reactions. For instance, a Grignard reaction utilizing 2,5-dibromopyridine can be employed. In this approach, the more reactive bromine at the 5-position can selectively form a Grignard reagent, which can then be coupled with a suitable electrophile. However, careful control of reaction conditions is crucial to prevent side reactions.

Another powerful technique for regioselective functionalization is directed ortho-metalation. While the methoxy group in 2-methoxypyridine can direct metalation to the 3-position, the synthesis of the 5-substituted product often requires a different strategic approach, starting from a pre-functionalized pyridine ring.

The chemo- and regioselectivity of the alkylation step are also critical. The choice of the alkylating agent and the reaction conditions, including the base and solvent, can significantly impact the outcome. For instance, the reaction of a metalated 2-methoxypyridine species with 1,3-dibromopropane must be carefully controlled to favor mono-alkylation at the desired position and prevent over-alkylation or reaction at other sites on the pyridine ring.

Below is a table summarizing key considerations for achieving chemo- and regioselectivity in the synthesis of this compound.

| Synthetic Step | Key Consideration | Desired Outcome | Potential Side Products |

| Starting Material Selection | Reactivity of leaving groups | Selective reaction at the 5-position | Isomeric products |

| Metalation/Cross-Coupling | Choice of organometallic reagent and catalyst | Regiospecific C-C bond formation at C5 | Formation of other positional isomers |

| Alkylation | Nature of the alkylating agent and reaction conditions | Mono-alkylation with the 3-bromopropyl group | Di-alkylation, N-alkylation |

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of pharmaceutical intermediates like this compound is of increasing importance to minimize environmental impact and enhance the sustainability of chemical processes. Key aspects of green chemistry that can be applied to this synthesis include the use of safer solvents, atom economy, and the development of catalytic methods.

Traditional synthetic routes often employ hazardous solvents and reagents. A greener approach would involve the substitution of these with more environmentally benign alternatives. For example, the use of solvents derived from renewable resources or supercritical fluids could significantly reduce the environmental footprint of the synthesis.

Atom economy, a central tenet of green chemistry, focuses on maximizing the incorporation of all materials used in the process into the final product. Synthetic routes that proceed via addition or rearrangement reactions are generally preferred over those involving substitutions or eliminations, which generate stoichiometric byproducts. The development of catalytic reactions is particularly beneficial in this regard, as catalysts can be used in small amounts and often recycled, leading to higher atom economy and reduced waste.

Microwave-assisted synthesis is another green chemistry technique that can be applied. Microwave heating can lead to significantly shorter reaction times, increased product yields, and often allows for the use of less solvent compared to conventional heating methods.

The following table outlines the application of green chemistry principles to the synthesis of this compound.

| Green Chemistry Principle | Application in Synthesis | Potential Benefits |

| Use of Safer Solvents | Replacing halogenated solvents with greener alternatives like ethanol, water, or ionic liquids. | Reduced toxicity and environmental pollution. |

| Atom Economy | Designing synthetic pathways that maximize the incorporation of starting materials into the final product. | Minimized waste generation. |

| Catalysis | Employing catalytic methods, such as transition metal catalysis, to reduce the use of stoichiometric reagents. | Increased efficiency, reduced waste, and potential for catalyst recycling. |

| Energy Efficiency | Utilizing energy-efficient techniques like microwave-assisted synthesis. | Shorter reaction times and reduced energy consumption. |

By focusing on these advanced synthetic methodologies, the production of this compound can be optimized to be both highly efficient and environmentally responsible, meeting the growing demands for sustainable practices in the pharmaceutical industry.

Mechanistic Investigations of 5 3 Bromopropyl 2 Methoxypyridine Reactivity

Nucleophilic Substitution Reactions at the Bromopropyl Group

The 3-bromopropyl group attached to the pyridine (B92270) ring is a primary alkyl halide, a structural feature that heavily influences the mechanism of nucleophilic substitution reactions. The primary carbon atom bearing the bromine is relatively unhindered, making it an accessible site for nucleophilic attack.

Nucleophilic substitution reactions can proceed through two primary mechanisms: the bimolecular (S_N2) and the unimolecular (S_N1) pathways. The distinction lies in the timing of bond-breaking and bond-forming steps. masterorganicchemistry.com

The S_N2 mechanism is a single, concerted step where the nucleophile attacks the electrophilic carbon at the same time as the leaving group (bromide) departs. masterorganicchemistry.com This backside attack leads to an inversion of stereochemical configuration if the carbon were chiral. quora.com For 5-(3-Bromopropyl)-2-methoxypyridine, the substrate is a primary alkyl halide. Primary substrates strongly favor the S_N2 pathway because they are sterically unhindered, allowing for easy access by the nucleophile. libretexts.orglibretexts.org Furthermore, the formation of a primary carbocation, which would be necessary for an S_N1 reaction, is highly energetically unfavorable. chemistrysteps.com

The S_N1 mechanism involves a two-step process. First, the leaving group departs to form a carbocation intermediate, which is the slow, rate-determining step. masterorganicchemistry.com This is followed by a rapid attack of the nucleophile on the planar carbocation. masterorganicchemistry.com This mechanism is favored for tertiary and, to a lesser extent, secondary substrates that can form stable carbocations. quora.com Given that this compound would form a very unstable primary carbocation, the S_N1 pathway is considered highly unlikely under typical nucleophilic substitution conditions. libretexts.orgchemistrysteps.com

The preference for the S_N2 mechanism is summarized in the table below.

| Feature | S_N1 Reaction | S_N2 Reaction | Relevance to this compound |

| Substrate | 3° > 2° >> 1° | 1° > 2° >> 3° | The primary alkyl bromide strongly favors the S_N2 pathway. quora.comlibretexts.org |

| Mechanism | Two steps, carbocation intermediate | One concerted step, transition state | A concerted S_N2 mechanism is expected. masterorganicchemistry.com |

| Rate Law | Rate = k[Substrate] | Rate = k[Substrate][Nucleophile] | The reaction rate will depend on both substrate and nucleophile concentration. |

| Solvent | Favored by polar protic solvents | Favored by polar aprotic solvents | Polar aprotic solvents like DMSO or DMF would accelerate the reaction. libretexts.org |

This interactive table summarizes the key differences between S_N1 and S_N2 reactions and their applicability to the specified compound.

The structure and strength of the nucleophile are critical in S_N2 reactions, directly influencing the reaction rate and outcome. Strong nucleophiles are required for an efficient S_N2 reaction. libretexts.org The competition between substitution (S_N2) and elimination (E2) is also a key consideration, particularly when the nucleophile is also a strong base.

Strong, Non-basic Nucleophiles: Nucleophiles such as iodide (I⁻), bromide (Br⁻), azide (N₃⁻), and thiolates (RS⁻) are excellent for S_N2 reactions. They are highly polarizable and possess a high affinity for the electrophilic carbon, leading to high yields of the substitution product with minimal competing elimination. For example, reaction with sodium azide would cleanly produce 5-(3-azidopropyl)-2-methoxypyridine.

Strong, Basic Nucleophiles: Strong bases like alkoxides (e.g., ethoxide, tert-butoxide) and hydroxide (OH⁻) can act as both nucleophiles and bases. libretexts.org With a primary substrate like this compound, S_N2 substitution is still generally favored over E2 elimination. However, increasing the steric bulk of the nucleophile/base (e.g., using potassium tert-butoxide instead of sodium ethoxide) can increase the proportion of the elimination product. chemistrysteps.com

Weak Nucleophiles: Weak nucleophiles, such as water and alcohols, react very slowly with primary alkyl halides. libretexts.org These reactions often require heat and are generally not synthetically useful for this class of substrate, as they would favor S_N1 reactions which are disfavored for primary halides.

The table below illustrates the expected major reaction pathway with different nucleophiles.

| Nucleophile | Nucleophile Strength | Basicity | Expected Major Pathway |

| Cyanide (CN⁻) | Strong | Moderate | S_N2 |

| Azide (N₃⁻) | Strong | Weak | S_N2 |

| Amines (RNH₂) | Moderate | Moderate | S_N2 |

| Ethoxide (EtO⁻) | Strong | Strong | S_N2 (with minor E2) |

| tert-Butoxide (t-BuO⁻) | Moderate | Strong (Bulky) | E2 (significant) / S_N2 |

| Water (H₂O) | Weak | Very Weak | Very slow S_N2 |

This interactive table shows how the properties of the nucleophile can influence the reaction outcome.

Reactions Involving the Pyridine Core

The pyridine ring in this compound is electron-rich due to the presence of the 2-methoxy group, which acts as an electron-donating group (EDG) through resonance. This electronic nature dictates its reactivity towards electrophiles and its propensity for directed metallation.

The methoxy (B1213986) group is a powerful activating group and an ortho, para-director in electrophilic aromatic substitution (EAS). pressbooks.publibretexts.org In the 2-methoxypyridine (B126380) system, the electron density is increased at the positions ortho (C3) and para (C5) to the methoxy group. brainly.com Since the C5 position is already substituted with the bromopropyl group, electrophilic attack is strongly directed to the C3 position. The nitrogen atom in the pyridine ring is deactivating towards EAS, but the influence of the potent methoxy directing group dominates. wikipedia.org Therefore, reactions such as nitration, halogenation, or Friedel-Crafts acylation would be expected to yield the corresponding 3-substituted product.

Directing Effects in 2-Methoxypyridine:

Methoxy Group (-OCH₃): Strong activator, directs ortho (C3) and para (C5). brainly.com

Alkyl Group (-C₃H₆Br): Weak activator, directs ortho (C4, C6).

Combined Effect: The powerful resonance donation from the methoxy group makes the C3 position the most nucleophilic and the primary site for electrophilic attack.

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. wikipedia.org The strategy relies on a directing metalation group (DMG) that coordinates to an organolithium reagent, directing deprotonation to the adjacent ortho position. wikipedia.orgclockss.org

For this compound, the 2-methoxy group can serve as a DMG. researchgate.net Lithiation with a strong, hindered base like lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LTMP) at low temperatures would selectively deprotonate the C3 position, which is ortho to the methoxy group. clockss.orgresearchgate.net The resulting 3-lithiated pyridine species is a potent nucleophile that can be trapped with various electrophiles (e.g., aldehydes, ketones, carbon dioxide, silyl chlorides) to introduce a wide range of functional groups at the C3 position with high regioselectivity. harvard.edu This provides a synthetic route to 2,3,5-trisubstituted pyridines that is complementary to EAS. acs.org

Elimination Reactions from the Propyl Chain

Elimination reactions, which form an alkene by removing atoms from adjacent carbons, are a common competing pathway to nucleophilic substitution. lumenlearning.com For this compound, elimination involves the removal of the bromine atom from Cγ and a proton from the adjacent Cβ of the propyl chain, which would lead to 5-(prop-2-en-1-yl)-2-methoxypyridine.

These reactions can occur via two main mechanisms: E2 (bimolecular) and E1 (unimolecular). libretexts.org

E2 Mechanism: This is a single, concerted step requiring a strong base to abstract the β-proton simultaneously as the bromide leaving group departs. chemistrysteps.com The rate of the E2 reaction is dependent on the concentration of both the substrate and the base. chemistrysteps.com This pathway is favored by strong, sterically hindered bases, such as potassium tert-butoxide, which can more readily act as a base than as a nucleophile. libretexts.org

E1 Mechanism: This two-step pathway begins with the formation of a carbocation, which is the rate-determining step, followed by deprotonation by a weak base to form the alkene. lumenlearning.com Because the E1 mechanism proceeds through the same unstable primary carbocation intermediate as the S_N1 reaction, it is not a favored pathway for this primary alkyl halide substrate. chemistrysteps.com

Therefore, any significant elimination from this compound is expected to proceed via the E2 mechanism, promoted by the use of a strong, bulky base and potentially elevated temperatures. masterorganicchemistry.com

Reductive Transformations

Reductive processes involving this compound could target two primary sites: the bromopropyl side chain via dehalogenation or the pyridine ring itself.

Dehalogenation: The carbon-bromine bond is susceptible to reduction. This can occur via several mechanisms:

Catalytic Hydrogenation: In the presence of a metal catalyst such as palladium on carbon (Pd/C) and a hydrogen source, reductive cleavage of the C-Br bond would be expected, yielding 5-(propyl)-2-methoxypyridine. This is a common method for dehalogenation.

Dissolving Metal Reductions: Reagents like sodium in liquid ammonia or other alcohol solvents can effect the reduction of alkyl halides.

Hydride Reagents: Strong hydride reagents, such as lithium aluminum hydride (LiAlH₄), can also reduce alkyl halides, although this might also affect other parts of the molecule.

Pyridine Ring Reduction: The 2-methoxypyridine ring is an electron-rich aromatic system. Its reduction to a piperidine derivative typically requires more forceful conditions than simple dehalogenation. Catalytic hydrogenation at high pressure and temperature with catalysts like platinum oxide (PtO₂) or rhodium on alumina (Rh/Al₂O₃) could achieve this transformation. The methoxy group may influence the regioselectivity of the reduction. It is also known that pyridinium salts are more readily reduced; however, forming the pyridinium salt of this compound would likely lead to intramolecular cyclization.

A plausible reductive pathway could involve an intramolecular cyclization if a single-electron transfer (SET) mechanism is operative, leading to a radical intermediate that could cyclize before being fully reduced.

| Transformation | Potential Reagents | Expected Product | Notes |

| Reductive Dehalogenation | H₂, Pd/C | 5-(propyl)-2-methoxypyridine | Standard and mild conditions. |

| Pyridine Ring Reduction | H₂, PtO₂ (high pressure/temp) | 5-(3-Bromopropyl)-2-methoxypiperidine | Requires more vigorous conditions. |

Oxidative Transformations

Oxidative reactions of this compound could involve the pyridine nitrogen, the aromatic ring, or the alkyl side chain.

N-Oxidation: The nitrogen atom of the pyridine ring is a common site for oxidation. Treatment with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid, would likely yield the corresponding This compound N-oxide . This transformation increases the electron deficiency of the pyridine ring, altering its reactivity towards nucleophilic substitution.

Oxidative Dearomatization: More advanced oxidative processes can lead to the dearomatization of the pyridine ring. For instance, arenophile-mediated dearomatization could potentially yield dihydropyridine derivatives, though this is a specialized reaction. nih.gov

Side-Chain Oxidation: The propyl chain is generally resistant to oxidation under mild conditions. However, stronger oxidizing agents or specific catalytic systems could potentially oxidize the methylene (B1212753) group adjacent to the pyridine ring (benzylic-like position), although this is less common for pyridine systems compared to benzene (B151609) rings.

| Transformation | Potential Reagents | Expected Product | Notes |

| N-Oxidation | m-CPBA, H₂O₂/AcOH | This compound N-oxide | A common and predictable reaction for pyridines. |

| Oxidative Dearomatization | N-methyl-1,2,4-triazoline-3,5-dione (MTAD) | Dihydropyridine derivatives | A specialized reaction, applicability would need experimental verification. nih.gov |

Concerted and Radical Mechanisms involving this compound

Radical Mechanisms: The bromopropyl group is a key feature for initiating radical reactions. Homolytic cleavage of the C-Br bond can be induced by radical initiators like azobisisobutyronitrile (AIBN) or tributyltin hydride (Bu₃SnH), or via photolysis.

Intramolecular Radical Cyclization: The most probable radical reaction for this substrate is an intramolecular cyclization. Generation of a radical at the terminal carbon of the propyl chain would be followed by an attack on the pyridine ring. This 5-exo-trig cyclization would lead to the formation of a five-membered ring fused to the pyridine core, resulting in a dihydropyrrolopyridine derivative. Such cyclizations are a powerful tool in heterocyclic synthesis. nih.govbeilstein-journals.org The regioselectivity of the radical attack on the pyridine ring would depend on steric and electronic factors.

Concerted Mechanisms: Pericyclic reactions are concerted processes involving a cyclic transition state. adichemistry.commeta-synthesis.com For a molecule like this compound, participation in concerted reactions is less straightforward without modification.

Cycloaddition Reactions: The 2-methoxypyridine ring can act as a diene or a dienophile in [4+2] cycloaddition reactions (Diels-Alder type), though its aromaticity makes it a reluctant participant compared to non-aromatic dienes. High temperatures or pressures, or conversion to a pyridinium salt to lower the LUMO energy, might be necessary.

Electrocyclic Reactions: These intramolecular reactions are typically associated with conjugated polyene systems and are not directly applicable to the ground state of this compound.

| Mechanism Type | Initiation/Conditions | Plausible Outcome | Notes |

| Radical Cyclization | Bu₃SnH, AIBN | Fused dihydropyrrolopyridine system | A highly likely pathway due to the bromopropyl chain. nih.govbeilstein-journals.org |

| [4+2] Cycloaddition | Heat, Pressure | Adduct with a suitable dienophile | The aromaticity of the pyridine ring is a barrier. |

Theoretical and Computational Studies of 5 3 Bromopropyl 2 Methoxypyridine

Electronic Structure Analysis

The electronic structure of a molecule governs its reactivity, polarity, and spectroscopic properties. Computational quantum chemistry methods, particularly Density Functional Theory (DFT), are powerful tools for elucidating the electronic characteristics of molecules like 5-(3-Bromopropyl)-2-methoxypyridine.

Frontier Molecular Orbitals (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.

For this compound, the HOMO is expected to be localized primarily on the electron-rich 2-methoxypyridine (B126380) ring, which can donate π-electrons. The methoxy (B1213986) group, being an electron-donating group, further increases the electron density of the pyridine (B92270) ring. The LUMO, on the other hand, is anticipated to have significant contributions from the bromopropyl side chain, particularly the antibonding σ* orbital of the C-Br bond, making this site susceptible to nucleophilic attack.

Table 1: Illustrative Frontier Molecular Orbital Energies for this compound and Related Compounds (Calculated using DFT)

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| This compound | -6.25 | -0.85 | 5.40 |

| 2-Methoxypyridine | -6.10 | -0.50 | 5.60 |

| 1-Bromopropane | -7.50 | -0.95 | 6.55 |

Charge Distribution and Electrostatic Potentials

The distribution of electron density within a molecule can be visualized using molecular electrostatic potential (MEP) maps. These maps show regions of negative electrostatic potential (electron-rich) and positive electrostatic potential (electron-poor). In this compound, the MEP would likely show a negative potential around the nitrogen atom of the pyridine ring and the oxygen atom of the methoxy group, indicating these are sites prone to electrophilic attack. Conversely, a positive potential would be expected around the hydrogen atoms and, significantly, near the carbon atom attached to the bromine, highlighting its electrophilic character and susceptibility to nucleophilic substitution.

The partial atomic charges, calculated through methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis, provide a quantitative measure of the charge distribution.

Table 2: Illustrative Calculated Partial Atomic Charges for Key Atoms in this compound

| Atom | Partial Charge (a.u.) |

| N (pyridine) | -0.45 |

| C (attached to Br) | +0.15 |

| Br | -0.10 |

| O (methoxy) | -0.30 |

Note: This data is illustrative and represents typical charge distributions in similar molecules.

Reaction Pathway Elucidation

Computational chemistry is instrumental in mapping out the potential energy surfaces of chemical reactions, allowing for the characterization of transition states and the prediction of reaction outcomes. For this compound, the most prominent reaction is nucleophilic substitution at the bromopropyl side chain.

Transition State Characterization for Nucleophilic Substitutions

Nucleophilic substitution reactions, such as the SN2 reaction, proceed through a high-energy transition state. Computational methods can be used to locate and characterize the geometry and energy of this transition state. For the reaction of this compound with a nucleophile (e.g., an amine or a thiol), the transition state would involve the simultaneous formation of a new bond between the nucleophile and the carbon atom and the breaking of the C-Br bond.

The calculated activation energy, which is the energy difference between the reactants and the transition state, provides a quantitative measure of the reaction rate. A lower activation energy corresponds to a faster reaction.

Computational Prediction of Reaction Outcomes and Selectivity

In addition to characterizing known reaction pathways, computational studies can predict the feasibility of different reaction outcomes and explain selectivity. For instance, by comparing the activation energies for different potential nucleophiles reacting with this compound, one can predict which reaction will be more favorable.

Furthermore, computational models can explore the possibility of competing reactions, such as elimination reactions (E2) of the bromopropyl chain, by calculating the activation barriers for these alternative pathways. The relative heights of the activation barriers for substitution versus elimination can predict the major product under specific reaction conditions.

Conformational Analysis of the Bromopropyl Side Chain

By systematically rotating the dihedral angles of the C-C bonds in the bromopropyl chain and calculating the potential energy at each step, a potential energy surface for the conformational landscape can be generated. This analysis reveals the most stable conformers, which are typically those that minimize steric hindrance and unfavorable electrostatic interactions. The relative populations of these conformers at a given temperature can be estimated using the Boltzmann distribution. Understanding the preferred conformations is crucial as it can affect how the reactive end of the side chain presents itself for chemical reactions.

Table 3: Illustrative Relative Energies of Staggered Conformers of the Bromopropyl Chain

| Dihedral Angle (C-C-C-Br) | Conformation | Relative Energy (kcal/mol) |

| ~60° | Gauche | 0.2 |

| 180° | Anti | 0.0 |

| ~300° (-60°) | Gauche | 0.2 |

Note: This data is illustrative of a simple butane-like interaction and does not account for the full interactions with the pyridine ring. A full conformational analysis would be more complex.

Spectroscopic Data Prediction (e.g., NMR, IR, UV-Vis)

Computational methods are widely employed to predict the spectroscopic signatures of molecules, which can aid in their identification and characterization. By calculating the optimized geometry and electronic properties of this compound, it is possible to simulate its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is a common application of computational chemistry. researchgate.netnih.gov These predictions are based on calculating the magnetic shielding tensors of the nuclei in the molecule's optimized geometry. The chemical shifts are then determined by referencing these shielding values to a standard, such as tetramethylsilane (B1202638) (TMS). While the exact values can vary depending on the level of theory and basis set used in the calculation, the predicted spectra can provide a good initial assignment of the peaks. github.io For this compound, the predicted chemical shifts would be influenced by the electron-donating methoxy group and the electron-withdrawing effect of the pyridine nitrogen and the bromine atom.

Infrared (IR) Spectroscopy: Theoretical IR spectra are obtained by calculating the vibrational frequencies of the molecule. researchgate.net Each calculated frequency corresponds to a specific vibrational mode, such as the stretching or bending of bonds. These frequencies can be correlated with experimental IR spectra to identify characteristic functional groups. For this compound, key predicted vibrational bands would include C-H stretching of the pyridine ring and the propyl chain, C-O stretching of the methoxy group, C-N stretching within the pyridine ring, and the C-Br stretching of the bromopropyl group.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Time-dependent DFT (TD-DFT) is the most common method for predicting UV-Vis absorption spectra. researchgate.net These calculations provide information about the electronic transitions between molecular orbitals. The predicted wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths can help to understand the electronic structure and color properties of the molecule. The UV-Vis spectrum of this compound is expected to be dominated by π-π* transitions within the pyridine ring system.

| Predicted Spectroscopic Data for this compound | |

| ¹H NMR (Predicted) | Chemical Shift (ppm, hypothetical) |

| Pyridine H (position 3) | 7.2-7.4 |

| Pyridine H (position 4) | 7.6-7.8 |

| Pyridine H (position 6) | 8.0-8.2 |

| Methoxy (-OCH₃) | 3.9-4.1 |

| Methylene (B1212753) (-CH₂-Br) | 3.4-3.6 |

| Methylene (-CH₂-CH₂Br) | 2.1-2.3 |

| Methylene (Ar-CH₂-) | 2.7-2.9 |

| ¹³C NMR (Predicted) | Chemical Shift (ppm, hypothetical) |

| Pyridine C (position 2) | 162-164 |

| Pyridine C (position 3) | 110-112 |

| Pyridine C (position 4) | 138-140 |

| Pyridine C (position 5) | 128-130 |

| Pyridine C (position 6) | 145-147 |

| Methoxy (-OCH₃) | 53-55 |

| Methylene (-CH₂-Br) | 32-34 |

| Methylene (-CH₂-CH₂Br) | 30-32 |

| Methylene (Ar-CH₂-) | 28-30 |

| IR (Predicted) | Wavenumber (cm⁻¹, hypothetical) |

| Aromatic C-H Stretch | 3050-3150 |

| Aliphatic C-H Stretch | 2850-2960 |

| C=N Stretch (Pyridine) | 1580-1610 |

| C=C Stretch (Pyridine) | 1450-1500 |

| C-O Stretch (Methoxy) | 1240-1260 |

| C-Br Stretch | 650-680 |

| UV-Vis (Predicted in Ethanol) | λmax (nm, hypothetical) |

| π → π* transition | ~220, ~270 |

Quantum Chemical Descriptors for Reactivity Prediction

Quantum chemical calculations can provide a set of descriptors that are useful for predicting the reactivity of a molecule. These descriptors are derived from the molecular orbitals and the electron density distribution. For this compound, these descriptors can help to identify the most likely sites for electrophilic and nucleophilic attack.

Key quantum chemical descriptors include:

HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The HOMO energy is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy is related to its ability to accept electrons (electrophilicity). A smaller HOMO-LUMO gap generally indicates higher reactivity.

Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the electron density distribution around the molecule. openochem.org It uses a color scale to indicate regions of negative electrostatic potential (electron-rich, prone to electrophilic attack) and positive electrostatic potential (electron-poor, prone to nucleophilic attack). For this compound, the MEP would likely show a negative potential around the nitrogen atom of the pyridine ring and the oxygen of the methoxy group, while the carbon atom bonded to the bromine would exhibit a positive potential, making it a likely site for nucleophilic substitution. openochem.orglibretexts.org

Fukui Functions: These functions provide more detailed information about the local reactivity of different atoms within the molecule. They can be used to predict the most probable sites for nucleophilic, electrophilic, and radical attack.

The reactivity of the bromopropyl side chain is of particular interest. The carbon-bromine bond is polarized, with the carbon atom being electrophilic. patsnap.com This makes it susceptible to nucleophilic substitution reactions, a common reaction for alkyl halides. libretexts.orgmsu.edu The reactivity of this side chain can be influenced by the electronic properties of the 2-methoxypyridine ring.

| Predicted Quantum Chemical Descriptors for this compound (Hypothetical) | |

| Descriptor | Predicted Value (hypothetical) |

| HOMO Energy | -6.5 to -7.5 eV |

| LUMO Energy | -0.5 to -1.5 eV |

| HOMO-LUMO Gap | 5.5 to 6.5 eV |

| Electronegativity (χ) | 3.5 to 4.5 eV |

| Chemical Hardness (η) | 2.75 to 3.25 eV |

| Electrophilicity Index (ω) | 2.0 to 3.0 eV |

These theoretical and computational approaches, while not a substitute for experimental studies, provide a valuable framework for understanding the fundamental chemical and physical properties of this compound. They can guide future experimental work, aid in the interpretation of spectroscopic data, and offer predictions about its reactivity in various chemical environments.

Advanced Spectroscopic and Analytical Methodologies for Characterization of 5 3 Bromopropyl 2 Methoxypyridine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for determining the structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

1D NMR (¹H, ¹³C, ¹⁵N) Chemical Shift Assignments

One-dimensional NMR experiments are the cornerstone of structural characterization, providing fundamental information about the number and types of protons, carbons, and other magnetically active nuclei.

¹H NMR Spectroscopy: The proton NMR spectrum of 5-(3-Bromopropyl)-2-methoxypyridine displays distinct signals corresponding to each unique proton environment in the molecule. The aromatic protons on the pyridine (B92270) ring typically appear in the downfield region (δ 7.0-8.5 ppm) due to the deshielding effect of the aromatic ring current. The methoxy (B1213986) group protons (-OCH₃) resonate as a sharp singlet, typically around δ 3.9 ppm. The protons of the bromopropyl side chain exhibit characteristic multiplets in the aliphatic region of the spectrum. The methylene (B1212753) group adjacent to the bromine atom is the most deshielded of the propyl chain protons, while the methylene group attached to the pyridine ring is also deshielded by the aromatic system.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom gives rise to a distinct signal. The carbon atoms of the pyridine ring resonate in the aromatic region (typically δ 110-165 ppm), with the carbon bearing the methoxy group appearing at a significantly downfield shift. The methoxy carbon itself gives a signal around δ 53 ppm. The carbons of the propyl chain are found in the upfield, aliphatic region of the spectrum. The carbon atom bonded to the bromine is notably deshielded compared to the other two propyl carbons. pressbooks.pub

¹⁵N NMR Spectroscopy: Nitrogen-15 NMR, while less common due to the low natural abundance and lower sensitivity of the ¹⁵N isotope, can provide valuable information about the electronic environment of the nitrogen atom in the pyridine ring. researchgate.net The chemical shift of the pyridine nitrogen is sensitive to substitution effects. For pyridines, the ¹⁵N chemical shifts typically fall within the range of 230 to 330 ppm relative to nitromethane. science-and-fun.de The presence of the electron-donating methoxy group and the alkyl substituent at the 5-position will influence the precise chemical shift of the nitrogen atom in this compound.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | ¹⁵N Chemical Shift (ppm) |

| H-3 | ~7.5 (dd) | C-2 (O-C) ~163 | N-1 ~280-320 |

| H-4 | ~7.2 (d) | C-3 ~110 | |

| H-6 | ~8.0 (d) | C-4 ~138 | |

| -OCH₃ | ~3.9 (s) | C-5 ~125 | |

| -CH₂- (ring) | ~2.8 (t) | C-6 ~147 | |

| -CH₂- (middle) | ~2.2 (m) | -OCH₃ ~53 | |

| -CH₂-Br | ~3.5 (t) | -CH₂- (ring) ~30 | |

| -CH₂- (middle) ~32 | |||

| -CH₂-Br ~33 |

Note: The chemical shift values are approximate and can vary depending on the solvent and experimental conditions. The ¹⁵N chemical shift is an estimated range based on typical values for substituted pyridines.

2D NMR (COSY, HSQC, HMBC, NOESY) for Comprehensive Structural Elucidation

Two-dimensional NMR experiments are powerful techniques that reveal correlations between different nuclei, providing a more complete picture of the molecular structure. slideshare.netyoutube.com

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled to each other, typically those on adjacent carbon atoms. scribd.com For this compound, COSY would show correlations between the protons of the propyl chain, confirming their connectivity. It would also reveal the coupling relationships between the aromatic protons on the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with the signals of the carbon atoms to which they are directly attached. scribd.com This is invaluable for assigning the carbon signals based on the more easily assigned proton spectrum. For instance, the proton signal of the methoxy group will correlate with the methoxy carbon signal.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals protons that are close to each other in space, regardless of whether they are bonded. researchgate.netresearchgate.net This is particularly useful for determining stereochemistry and conformation. In the case of this compound, NOESY could show correlations between the methoxy protons and the H-3 proton of the pyridine ring, confirming their spatial proximity.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its elemental composition and structure.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry provides a very precise measurement of the mass of a molecule, often to four or more decimal places. nih.govescholarship.orgnih.govresearchgate.netthermofisher.com This high accuracy allows for the determination of the elemental formula of the compound, as very few combinations of atoms will have that exact mass. For this compound (C₉H₁₂BrNO), the exact mass of the molecular ion can be calculated and compared to the experimentally determined value to confirm the elemental composition.

| Ion | Calculated Exact Mass |

| [M+H]⁺ (for ⁷⁹Br) | 230.0175 |

| [M+H]⁺ (for ⁸¹Br) | 232.0155 |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pattern Analysis

In tandem mass spectrometry, the molecular ion is isolated and then fragmented into smaller pieces. The masses of these fragment ions are then measured. nih.govnih.gov The fragmentation pattern is characteristic of the molecule's structure and can be used to confirm the identity of the compound and to elucidate its structure. For this compound, common fragmentation pathways would likely involve the loss of the bromine atom, the methoxy group, or cleavage of the propyl chain.

Infrared (IR) and Raman Spectroscopy

Infrared and Raman spectroscopy are vibrational spectroscopic techniques that provide information about the functional groups present in a molecule. nih.govdocumentsdelivered.com Both techniques probe the vibrational energy levels of molecules, but they are based on different physical principles and are therefore complementary.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule. basinc.com Specific functional groups absorb IR radiation at characteristic frequencies. For this compound, the IR spectrum would be expected to show:

C-H stretching vibrations for the aromatic and aliphatic protons.

C=C and C=N stretching vibrations characteristic of the pyridine ring.

C-O stretching for the methoxy group.

C-Br stretching vibration.

Raman Spectroscopy: Raman spectroscopy involves the inelastic scattering of monochromatic light, usually from a laser. irdg.orgnih.gov The resulting spectrum provides information about the vibrational modes of the molecule. Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, the Raman spectrum would complement the IR spectrum, providing strong signals for the aromatic ring vibrations.

| Functional Group | Characteristic IR Absorption (cm⁻¹) | Characteristic Raman Shift (cm⁻¹) |

| Aromatic C-H stretch | 3100-3000 | 3100-3000 |

| Aliphatic C-H stretch | 3000-2850 | 3000-2850 |

| C=C / C=N stretch (pyridine) | 1600-1450 | 1600-1450 |

| C-O stretch (methoxy) | 1250-1000 | 1250-1000 |

| C-Br stretch | 650-550 | 650-550 |

Vibrational Mode Assignments

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides a molecular fingerprint based on the characteristic vibrations of a molecule's bonds. nih.gov While a complete experimental spectrum for this compound is not widely published, a detailed analysis can be constructed by examining related structures, such as substituted pyridines and alkyl halides. researchgate.netniscpr.res.in Theoretical calculations using methods like Density Functional Theory (DFT) are often employed to assign these vibrational modes with high confidence. researchgate.net

The key vibrational modes for this compound can be assigned to its distinct structural components: the 2-methoxypyridine (B126380) ring, the propyl chain, and the terminal bromine atom.

Pyridine Ring Vibrations: The aromatic C-H stretching vibrations are typically observed in the 3100-3000 cm⁻¹ region. niscpr.res.in The C=C and C=N stretching vibrations within the pyridine ring give rise to a series of characteristic bands between 1650 cm⁻¹ and 1400 cm⁻¹. researchgate.net For a related compound, 2-hydroxy-5-methyl-3-nitro pyridine, C-C stretching modes were identified at 1670, 1550, and 1505 cm⁻¹ in the FTIR spectrum. niscpr.res.in Ring in-plane bending modes for substituted pyridines are expected around 888 cm⁻¹. researchgate.net

Alkyl Chain Vibrations: The aliphatic C-H stretching vibrations of the propyl group's CH₂ moieties will appear in the 2960-2850 cm⁻¹ range. CH₂ scissoring (bending) vibrations are expected near 1470-1450 cm⁻¹, while CH₂ rocking and twisting modes occur at lower frequencies.

Methoxy Group Vibrations: The C-H stretching of the methyl group in the methoxy substituent is also found in the 3000-2800 cm⁻¹ region. The characteristic C-O stretching of the aryl ether is a strong indicator and typically appears in the 1275-1200 cm⁻¹ (asymmetric) and 1075-1020 cm⁻¹ (symmetric) ranges.

C-Br Vibration: The carbon-bromine stretching vibration is found at lower wavenumbers, typically in the 700-500 cm⁻¹ region. This band can sometimes be weak in IR spectroscopy but is often more prominent in Raman spectra.

A representative table of expected vibrational mode assignments is provided below.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Functional Group |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | Pyridine Ring |

| Aliphatic C-H Stretch | 2960 - 2850 | Propyl Chain |

| C=C, C=N Stretch | 1650 - 1400 | Pyridine Ring |

| CH₂ Scissoring | 1470 - 1450 | Propyl Chain |

| Asymmetric C-O-C Stretch | 1275 - 1200 | Methoxy Group |

| Symmetric C-O-C Stretch | 1075 - 1020 | Methoxy Group |

| C-Br Stretch | 700 - 500 | Bromopropyl Group |

Functional Group Identification

Based on the vibrational mode assignments, Fourier-transform infrared (FTIR) spectroscopy is a rapid and powerful tool for confirming the presence of the key functional groups in this compound. An experimental spectrum would be expected to show:

Aromatic System: Bands in the 1650-1400 cm⁻¹ region confirm the presence of the pyridine ring. researchgate.net

Alkoxy Group: The presence of strong bands in the 1275-1020 cm⁻¹ range is a key indicator of the C-O ether linkage of the methoxy group.

Alkyl Halide: A band in the lower frequency region (700-500 cm⁻¹) would point to the C-Br bond, confirming the bromopropyl substituent.

Aliphatic Chain: Peaks in the 2960-2850 cm⁻¹ range verify the existence of the saturated propyl chain.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within a molecule, providing information about its conjugated systems and chromophores. wikipedia.org

Electronic Transitions and Chromophores

The primary chromophore in this compound is the substituted pyridine ring. Pyridine itself exhibits characteristic absorption bands in the UV region. sielc.com For instance, benzene (B151609), a related aromatic system, shows three π → π* transitions, with bands around 180 nm, 200 nm, and a less intense band at 255 nm. wikipedia.org Pyridine has a similar spectrum, with a prominent band near 256 nm. acs.org

The electronic spectrum of this compound is expected to be dominated by two main types of transitions:

π → π Transitions:* These are high-intensity absorptions arising from the excitation of electrons from the π bonding orbitals to the π* antibonding orbitals of the aromatic pyridine ring. The methoxy group, acting as an auxochrome, can cause a bathochromic (red) shift, moving these absorptions to longer wavelengths compared to unsubstituted pyridine.

n → π Transitions:* These lower-intensity transitions involve the excitation of a non-bonding electron from the nitrogen atom's lone pair into a π* antibonding orbital. researchgate.net

Studies on related molecules, such as 2-chloro-6-methoxypyridine, have shown that substitution affects these transitions. researchgate.net The introduction of substituents can shift the position and intensity of these bands, providing insight into the electronic environment of the ring. acs.orgchemicalpapers.com For this compound, one would anticipate a complex spectrum with a strong π → π* transition likely above 250 nm. The exact λmax (wavelength of maximum absorbance) would be influenced by the solvent polarity. wikipedia.org

A summary of expected electronic transitions is provided below.

| Transition Type | Chromophore | Expected Wavelength Region |

|---|---|---|

| π → π* | Substituted Pyridine Ring | ~250-280 nm |

| n → π* | Pyridine Nitrogen | ~270-300 nm (often lower intensity and can be masked by the π → π* band) |

X-ray Crystallography of Derived Structures for Solid-State Conformation

Studies on other 2-methoxypyridine derivatives have revealed that the molecule is often not perfectly planar. researchgate.netrsc.org For example, single-crystal X-ray diffraction on some complex 2-methoxypyridine derivatives showed a slightly distorted structure. researchgate.net Similarly, the conformation of related molecules like 6-bromopyridine-2-carbaldehyde (B14951) has been investigated, revealing details about intramolecular interactions and the torsional angle of substituents. mdpi.com

If a derivative of this compound were crystallized, the analysis would focus on:

Bond Lengths and Angles: Confirming the geometry of the pyridine ring and the substituents.

Torsional Angles: Determining the rotational conformation of the propyl chain relative to the pyridine ring. This is crucial as the chain's flexibility allows for multiple potential conformations.

Intermolecular Interactions: Identifying forces like hydrogen bonding or halogen bonding (involving the bromine atom) that dictate the crystal packing.

Such data is invaluable for understanding how the molecule behaves in the solid state and for computational modeling.

Chromatographic Separation Techniques for Purity Assessment and Reaction Monitoring

Chromatographic methods are essential for separating this compound from starting materials, byproducts, and impurities, thereby assessing its purity. cdc.gov Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are suitable for this purpose.

High-Performance Liquid Chromatography (HPLC): HPLC is a robust technique for analyzing pyridine derivatives. helixchrom.com For a compound like this compound, a reversed-phase HPLC method would likely be employed.

Stationary Phase: A C18 or C8 silica (B1680970) column.

Mobile Phase: A mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer. The use of an acidic additive can improve peak shape for basic compounds like pyridines. helixchrom.com

Detection: UV detection at one of the compound's absorption maxima (e.g., ~260 nm) would be highly effective. This method can be used to quantify the purity of a final product and to monitor the progress of a reaction by tracking the disappearance of reactants and the appearance of the product over time. Methods have been developed for other brominated compounds using HPLC coupled with mass spectrometry (MS/MS) for enhanced sensitivity and specificity. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS): GC is well-suited for volatile and semi-volatile compounds. cdc.gov this compound should be amenable to GC analysis.

Separation: The compound would be vaporized and passed through a capillary column (e.g., a DB-5 or similar non-polar to mid-polar phase), separating it from other components based on boiling point and polarity.

Detection (MS): The mass spectrometer would ionize the eluted compound, providing a mass spectrum. The molecular ion peak would confirm the compound's mass. Furthermore, the fragmentation pattern, showing characteristic losses (e.g., of the bromine atom or parts of the propyl chain), provides a structural fingerprint that confirms the identity of the compound. For organobromine compounds, the characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) in the mass spectrum is a definitive identifier. researchgate.net GC-MS is particularly powerful for identifying trace impurities. nih.gov

The Pivotal Role of this compound in the Realm of Heterocyclic Chemistry

The versatile compound this compound stands as a significant building block in the synthesis of complex heterocyclic structures. Its unique combination of a reactive bromopropyl chain and an activated pyridine ring, influenced by the presence of a methoxy group, offers chemists a powerful tool for constructing novel molecular architectures with potential applications in medicinal chemistry and materials science.

Applications of 5 3 Bromopropyl 2 Methoxypyridine in Complex Organic Synthesis

Precursor in the Synthesis of Advanced Organic Intermediates

5-(3-Bromopropyl)-2-methoxypyridine serves as a key starting material for the synthesis of a variety of advanced organic intermediates. The presence of the bromoalkyl group allows for facile nucleophilic substitution reactions, enabling the introduction of a wide array of functional groups. This reactivity is fundamental to its role in building more complex molecular frameworks.

For instance, the related compound, 2-bromo-5-methoxypyridine, highlights the utility of the bromopyridine moiety as a versatile intermediate in organic synthesis. innospk.com The bromine and methoxy (B1213986) substituents on the pyridine (B92270) ring provide reactive sites for transformations like nucleophilic substitution and cross-coupling reactions, which are crucial for synthesizing active pharmaceutical ingredients (APIs). innospk.com Similarly, the bromopropyl group in this compound offers a reactive handle for chain extension and functionalization, making it a valuable precursor for creating elaborate molecular structures.

Construction of Novel Pyridine-Containing Architectures and Scaffolds

The pyridine ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs. nih.govrsc.org The ability to construct novel pyridine-containing architectures is therefore of significant interest. This compound provides a direct route to such structures. The bromopropyl side chain can participate in intramolecular cyclization reactions, leading to the formation of fused or bridged bicyclic systems containing the pyridine core.

The introduction of a methoxypyridine motif has been shown to improve the properties of complex molecules. nih.gov In the development of gamma-secretase modulators, incorporating a methoxypyridine unit led to compounds with enhanced activity and better solubility. nih.gov This demonstrates the value of methoxypyridine derivatives in designing molecules with desirable pharmaceutical properties. The versatility of the pyridine scaffold is further highlighted by its extensive use in designing a wide range of therapeutic agents, from antimicrobials to anticancer drugs. nih.gov

The construction of novel pyridine-pyrimidine hybrids as selective COX-2 inhibitors further illustrates the importance of building upon the pyridine framework to develop new therapeutic agents. nih.govresearchgate.net These examples underscore the potential of this compound as a starting point for generating innovative and biologically active pyridine-based scaffolds.

Utility in Method Development for C-C and C-X Bond Formation

The development of new methods for forming carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds is a central theme in modern organic synthesis. This compound can serve as a valuable substrate in the development and optimization of such reactions. The alkyl bromide functionality is a classic electrophile for a variety of coupling reactions.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are powerful tools for C-C bond formation. mdpi.comresearchgate.net While these reactions typically involve aryl halides, the development of methods for coupling alkyl halides is an active area of research. nih.gov The bromopropyl group of this compound can be utilized in transition metal-catalyzed cross-coupling reactions to form C-C bonds with various organometallic reagents. For example, studies on the Suzuki cross-coupling of 5-bromo-2-methylpyridin-3-amine (B1289001) with arylboronic acids demonstrate the feasibility of forming new C-C bonds at the pyridine ring. mdpi.comresearchgate.net

Furthermore, the development of novel catalysts and reaction conditions for cross-coupling reactions often relies on a range of substrates to test their scope and limitations. nih.govmdpi.com The unique electronic and steric properties of this compound make it a useful test case for new catalytic systems aimed at C(sp³)-C(sp²) or C(sp³)-C(sp³) bond formation.

Applications in Diversity-Oriented Synthesis (DOS)

Diversity-oriented synthesis (DOS) aims to create structurally diverse collections of molecules to explore chemical space and identify new biologically active compounds. cam.ac.ukcam.ac.uk This approach often relies on building blocks that can be divergently elaborated into a variety of distinct molecular scaffolds. cam.ac.uk this compound is well-suited for DOS strategies due to its multiple reactive sites.

The bromopropyl chain can be functionalized in numerous ways, for example, through substitution with a variety of nucleophiles. The resulting intermediates can then undergo further transformations, such as intramolecular cyclizations, to generate a range of different heterocyclic systems. nih.gov This "build/couple/pair" strategy is a hallmark of DOS. nih.gov

The synthesis of natural product analogs is a key area where DOS is applied. nih.gov Starting from a common precursor, a library of compounds with diverse structural features can be generated. The combination of the pyridine core, the methoxy group, and the reactive alkyl bromide in this compound provides a rich platform for generating such libraries. By systematically varying the reaction partners and conditions, a multitude of unique molecular architectures can be accessed from this single starting material, increasing the probability of discovering compounds with novel biological activities. researchgate.net

Future Directions in 5 3 Bromopropyl 2 Methoxypyridine Research

Exploration of Novel Catalytic Transformations for the Compound

The reactivity of 5-(3-Bromopropyl)-2-methoxypyridine is ripe for exploration with modern catalytic methods. The pyridine (B92270) ring and the alkyl bromide moiety offer distinct handles for a variety of catalytic transformations.

Future research will likely focus on leveraging the pyridine nitrogen for directed C-H activation, a powerful strategy for the regioselective functionalization of the pyridine core. rsc.org Transition-metal catalysts, particularly those based on palladium, rhodium, and ruthenium, are expected to play a pivotal role in this area. beilstein-journals.org For instance, the development of catalytic systems that can selectively activate the C-H bonds at the 3-, 4-, or 6-positions of the pyridine ring would open up new avenues for creating diverse molecular architectures.

Furthermore, the bromoalkyl chain is an excellent substrate for a wide range of cross-coupling reactions. While traditional coupling reactions are known, future work could explore novel catalytic systems that offer higher efficiency, broader substrate scope, and milder reaction conditions. This includes the use of magnetically recoverable nanocatalysts for easier separation and recycling, enhancing the green credentials of synthetic processes. rsc.org The development of palladium-catalyzed cross-coupling reactions of the bromopropyl group with various organometallic reagents, such as organoboron, organozinc, and organosilicon compounds, will continue to be a key area of investigation. nih.gov

| Catalytic Transformation | Potential Reagents and Catalysts | Expected Outcome |

| Directed C-H Arylation | Aryl halides, Palladium(II) acetate, Phosphine ligands | Introduction of aryl groups at specific positions on the pyridine ring. |

| Directed C-H Alkenylation | Alkenes, Rhodium(III) complexes | Formation of new carbon-carbon double bonds on the pyridine core. |

| Suzuki-Miyaura Coupling | Arylboronic acids, Palladium(0) catalysts, Base | Synthesis of derivatives with a new aryl group replacing the bromine atom. |

| Sonogashira Coupling | Terminal alkynes, Copper(I) and Palladium(0) catalysts | Introduction of alkyne functionalities. |

| Buchwald-Hartwig Amination | Amines, Palladium catalysts, Buchwald ligands | Formation of carbon-nitrogen bonds, leading to novel amine derivatives. |

Development of Asymmetric Synthetic Routes Utilizing its Structure

The creation of chiral molecules is of paramount importance in drug discovery and development. The structure of this compound offers several opportunities for the development of asymmetric synthetic routes to access enantiomerically enriched compounds.

One promising approach involves the asymmetric functionalization of the pyridine ring. Recent advances have demonstrated the highly enantioselective catalytic transformations of alkenyl pyridines. nih.govresearchgate.net Future research could adapt these methods to derivatives of this compound, for example, by first converting the bromopropyl side chain into an alkenyl group. The subsequent copper-catalyzed asymmetric conjugate addition of Grignard reagents, activated by a Lewis acid, could then be employed to introduce a chiral center. nih.gov

Another avenue lies in the development of enantioselective reactions involving the bromopropyl chain. For instance, the synthesis of chiral cyclopropane (B1198618) derivatives via palladium-catalyzed asymmetric cyclopropanation of an alkene derived from this compound is a plausible research direction. Furthermore, the development of chiral phase-transfer catalysts for the asymmetric substitution of the bromide would allow for the enantioselective introduction of various nucleophiles.

| Asymmetric Strategy | Key Methodologies | Potential Chiral Products |

| Asymmetric Conjugate Addition | Copper-chiral diphosphine ligand catalysis on an alkenyl derivative. | Chiral alkylated pyridine derivatives. |

| Enantioselective C-H Functionalization | Chiral transition-metal catalysts for directed C-H activation. | Atropisomeric or centrally chiral pyridine derivatives. |

| Asymmetric Nucleophilic Substitution | Chiral phase-transfer catalysts or chiral nucleophiles. | Enantiomerically enriched products with a new chiral center at the side chain. |

| Catalytic Asymmetric Cyclization | Intramolecular cyclization using a chiral catalyst. | Chiral cyclic compounds incorporating the pyridine moiety. |

Advanced Mechanistic Studies and Computational Modeling to Predict New Reactivity

A deeper understanding of the reaction mechanisms involving this compound is crucial for optimizing existing transformations and predicting new reactivity. Advanced mechanistic studies, combining experimental techniques with computational modeling, will be instrumental in this regard.

Density Functional Theory (DFT) calculations can be employed to investigate the electronic structure and reactivity of the molecule. jchemrev.comresearchgate.net Such studies can elucidate the relative reactivity of the different positions on the pyridine ring towards electrophilic and nucleophilic attack, as well as the energetics of various reaction pathways. researchgate.net For instance, computational analysis can help in understanding the regioselectivity of C-H activation reactions and the factors governing the efficiency of cross-coupling processes. rsc.org

Experimental mechanistic studies, such as kinetic analysis, isotope labeling experiments, and the characterization of reaction intermediates, will provide crucial data to validate computational models. researchgate.netresearchgate.net Understanding the mechanism of nucleophilic substitution at the bromopropyl chain, whether it proceeds via an SN1 or SN2 pathway under different conditions, is fundamental for controlling the outcome of these reactions. mdpi.com These combined theoretical and experimental approaches will enable the rational design of new catalysts and reaction conditions for more efficient and selective syntheses.

Integration into Flow Chemistry and Automated Synthesis Platforms

The integration of the synthesis and modification of this compound into flow chemistry and automated synthesis platforms represents a significant step towards more efficient, safer, and scalable chemical production. nih.gov Continuous flow systems offer numerous advantages over traditional batch processes, including improved heat and mass transfer, precise control over reaction parameters, and the ability to handle hazardous reagents more safely.

Future research will likely focus on developing robust flow protocols for the key transformations of this compound. This includes the continuous synthesis of the compound itself, as well as its subsequent functionalization through multi-step sequences. Automated platforms, which combine robotic handling with in-line analysis, can be used to rapidly screen reaction conditions and optimize synthetic routes. nih.gov This "design-make-test-analyze" cycle can significantly accelerate the discovery of new derivatives with desired properties. nih.gov

The modular nature of flow chemistry is particularly well-suited for the construction of compound libraries based on the this compound scaffold. By systematically varying the reagents and reaction conditions in a continuous flow setup, a large number of analogues can be synthesized in a short period, which is highly valuable for drug discovery programs.

Discovery of New Synthetic Utility and Transformative Reactions

Beyond the optimization of known reactions, a key future direction will be the discovery of entirely new synthetic applications for this compound. Its unique bifunctionality makes it an ideal starting material for the synthesis of novel heterocyclic systems and complex molecular architectures.

One area of exploration is the development of intramolecular cyclization reactions. The bromopropyl chain can act as a tether, allowing for the formation of new rings by reacting with the pyridine core or with a substituent introduced onto the pyridine ring. This could lead to the synthesis of novel bicyclic or tricyclic nitrogen-containing heterocycles, which are privileged structures in medicinal chemistry.

Furthermore, the pyridine moiety can act as an organocatalyst in certain reactions. nih.gov Future research could investigate the potential of this compound and its derivatives to catalyze various organic transformations. The bromopropyl group could also be used to immobilize the catalyst on a solid support, facilitating its recovery and reuse.